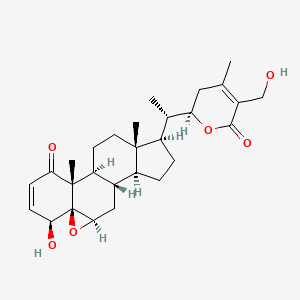

Withaferin A

Description

Properties

IUPAC Name |

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRXOUCRJQVYJQ-CKNDUULBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5119-48-2 | |

| Record name | Withaferin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5119-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Withaferin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005119482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Withaferin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Withaferin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | WITHAFERIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6DO3QW4K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Withaferin A: A Multi-Faceted Approach to Cancer Therapy

An In-depth Technical Guide on its Mechanism of Action

Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention in the field of oncology for its potent anti-cancer properties. This document provides a comprehensive overview of the molecular mechanisms through which WA exerts its effects, offering insights for researchers, scientists, and drug development professionals.

Molecular Targets and Signaling Pathways

This compound's anti-neoplastic activity stems from its ability to interact with a multitude of cellular targets, thereby modulating a complex network of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Cytoskeletal Disruption

A primary mechanism of WA is its interaction with cytoskeletal proteins, leading to a collapse of the cellular architecture.

-

Vimentin Inhibition: WA directly binds to the intermediate filament protein vimentin, causing its aggregation and subsequent disruption of the cytoskeleton. This is particularly relevant in cancers undergoing epithelial-to-mesenchymal transition (EMT), where vimentin is highly expressed and plays a critical role in cell migration and invasion.

-

Actin and Tubulin Perturbation: While vimentin is a key target, WA also affects the actin and tubulin networks, further contributing to the loss of cell motility and the induction of apoptosis.

Induction of Apoptosis

This compound triggers programmed cell death through both intrinsic and extrinsic pathways.

-

Reactive Oxygen Species (ROS) Generation: WA treatment leads to a significant increase in intracellular ROS levels. This oxidative stress damages cellular components and activates stress-response pathways, ultimately culminating in apoptosis.

-

Mitochondrial Dysfunction: The surge in ROS contributes to the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

-

Caspase Activation: Released cytochrome c activates the caspase cascade, a family of proteases that execute the apoptotic program by cleaving key cellular substrates.

Cell Cycle Arrest

WA effectively halts the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

-

G2/M Phase Arrest: A common outcome of WA treatment is the accumulation of cells in the G2/M phase of the cell cycle. This is often associated with the downregulation of key cell cycle regulatory proteins such as Cyclin D1 and CDK4.

Inhibition of Angiogenesis

The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. This compound has been shown to inhibit this process.

-

VEGF Pathway Suppression: WA can suppress the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR), key mediators of angiogenesis.

Modulation of Key Signaling Pathways

This compound's influence extends to several critical signaling pathways that are often dysregulated in cancer.

-

NF-κB Inhibition: WA can block the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that promotes inflammation, cell survival, and proliferation.

-

STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is another important target. By inhibiting STAT3, WA can suppress the expression of genes involved in cell survival and proliferation.

-

PI3K/Akt/mTOR Pathway: WA has been shown to modulate the PI3K/Akt/mTOR pathway, a central regulator of cell growth, metabolism, and survival.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 2.5 |

| MDA-MB-231 | Breast Cancer | 1.25 |

| PC-3 | Prostate Cancer | 5 |

| HCT-116 | Colon Cancer | 2.5 |

| A549 | Lung Cancer | 1.5 |

Table 2: Effect of this compound on Protein Expression

| Protein | Cancer Cell Line | Treatment Conc. (µM) | Change in Expression |

| Vimentin | MDA-MB-231 | 2.5 | Downregulation |

| Cyclin D1 | MCF-7 | 5 | Downregulation |

| CDK4 | MCF-7 | 5 | Downregulation |

| Bcl-2 | HCT-116 | 2.5 | Downregulation |

| Bax | HCT-116 | 2.5 | Upregulation |

| Caspase-3 | PC-3 | 5 | Upregulation (cleaved) |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting

Objective: To analyze the expression levels of specific proteins in response to this compound treatment.

Protocol:

-

Treat cells with this compound at the desired concentration and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, G2/M) can be distinguished based on their DNA content.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms of action of this compound.

Caption: Overview of this compound's multi-targeted mechanism of action in cancer.

Caption: Experimental workflow for Western Blot analysis.

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound presents a compelling case as a promising anti-cancer agent due to its ability to simultaneously target multiple hallmarks of cancer. Its pleiotropic mechanism of action, involving cytoskeletal disruption, apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways, minimizes the likelihood of drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to develop effective strategies for its use in cancer treatment.

Withaferin A: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention for its pleiotropic pharmacological activities.[1][2] This technical guide provides an in-depth overview of the biological activities and therapeutic potential of this compound, with a primary focus on its anticancer, anti-inflammatory, and neuroprotective properties. We delve into the molecular mechanisms underlying these activities, summarizing key signaling pathways modulated by this compound. This document presents a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Withania somnifera, commonly known as Ashwagandha, has been a cornerstone of traditional Ayurvedic and Unani medicine for centuries, revered for its diverse therapeutic benefits.[3] Among the plethora of bioactive constituents isolated from this plant, this compound stands out as one of the most extensively studied withanolides due to its potent anticancer, anti-inflammatory, metabolic, and pro-apoptotic effects.[3] Structurally, this compound is a C28 steroidal lactone characterized by a 5β,6β-epoxide ring, an α,β-unsaturated ketone, and a lactone side chain, which are crucial for its biological activity.[2] Extensive preclinical research, encompassing both in vitro and in vivo studies, has illuminated the multifaceted mechanisms through which this compound exerts its therapeutic effects, making it a promising candidate for further drug development.

Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, with its anticancer, anti-inflammatory, and neuroprotective effects being the most prominent and well-documented.

Anticancer Activity

This compound has demonstrated potent anticancer activity against a wide range of malignancies, including breast, colon, lung, cervical, and prostate cancers. Its anticancer effects are mediated through the modulation of multiple oncogenic signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis and angiogenesis.

2.1.1. Inhibition of Cell Proliferation and Induction of Apoptosis

This compound effectively inhibits cancer cell growth by inducing cell cycle arrest, primarily at the G2/M phase, and triggering programmed cell death (apoptosis). A key mechanism underlying its pro-apoptotic activity is the generation of reactive oxygen species (ROS). This increase in intracellular ROS leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates the intrinsic apoptotic pathway involving the activation of caspases and cleavage of PARP. Furthermore, this compound has been shown to upregulate the expression of the tumor suppressor protein p53 and modulate the levels of Bcl-2 family proteins, further promoting apoptosis.

2.1.2. Anti-Metastatic and Anti-Angiogenic Effects

Metastasis and angiogenesis are critical processes in tumor progression and are significantly inhibited by this compound. It has been shown to suppress the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. Additionally, this compound can inhibit the migration and invasion of cancer cells by modulating proteins involved in the epithelial-to-mesenchymal transition (EMT).

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer. This compound exhibits potent anti-inflammatory properties primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of various pro-inflammatory genes. This compound has been shown to directly interact with and inhibit the IκB kinase β (IKKβ), a key enzyme in the NF-κB pathway. This inhibition prevents the degradation of IκBα, thereby blocking the nuclear translocation and activation of NF-κB. Consequently, the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 is suppressed.

Neuroprotective Effects

Emerging evidence suggests that this compound possesses significant neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models of Alzheimer's disease, this compound has been shown to reduce amyloid-β plaque deposition and improve cognitive function. Its neuroprotective mechanisms are attributed to its ability to inhibit neuroinflammation and reduce oxidative stress in the brain. In models of Parkinson's disease, this compound has demonstrated the ability to protect dopaminergic neurons from toxicity.

Quantitative Data

In Vitro Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 0.85 | |

| MDA-MB-231 | Breast Cancer | 1.07 | |

| HCT116 | Colon Cancer | ~1.0 | |

| A549 | Non-small cell lung cancer | ~5.0 | |

| CaSki | Cervical Cancer | 0.45 | |

| U2OS | Osteosarcoma | 0.32 | |

| Caki | Renal Carcinoma | Not specified | |

| HeLa | Cervical Cancer | Not specified | |

| ME-180 | Cervical Cancer | Not specified | |

| B16F1 | Melanoma | Not specified | |

| 92.1 | Uveal Melanoma | Not specified |

In Vivo Efficacy of this compound in Animal Models

| Animal Model | Cancer Type | Dosage | Route of Administration | Outcome | Reference |

| Nude mice | Breast Cancer (MDA-MB-231 xenograft) | 2-4 mg/kg | Intraperitoneal | Tumor growth inhibition | |

| BALB/c mice | Colon Cancer (HCT116 xenograft) | 2 mg/kg | Intraperitoneal | Significant inhibition of tumor volume and weight | |

| Nude mice | Cervical Cancer (CaSki xenograft) | Not specified | Not specified | 70% decrease in tumor volume | |

| Swiss albino mice | Ehrlich Ascites Carcinoma | 10-60 mg/kg | Intraperitoneal | Dose-dependent inhibition of tumor growth and increased survival | |

| MMTV-neu mice | Breast Cancer (transgenic model) | Not specified | Not specified | 50% inhibition in palpable tumor weight | |

| Nude mice | Ovarian Cancer (A2780 orthotopic) | Not specified | Not specified | Attenuated tumor growth and inhibited metastasis | |

| 5xFAD mice | Alzheimer's Disease | 2 mg/kg | Intraperitoneal | Improved cognitive function, reduced Aβ plaques | |

| Mouse model | Parkinson's Disease | Not specified | Not specified | Protection of dopaminergic neurons | |

| C57BL/6 mice | Skin fibrosis | 2 and 4 mg/kg | Intraperitoneal | Significant decrease in dorsal skin thickness |

Signaling Pathways Modulated by this compound

Inhibition of the NF-κB Signaling Pathway

This compound is a potent inhibitor of the canonical NF-κB signaling pathway. It directly targets the cysteine 179 residue in the activation loop of IKKβ, thereby inhibiting its kinase activity. This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.

Caption: this compound inhibits the NF-κB pathway by targeting IKKβ.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor implicated in cancer cell proliferation, survival, and metastasis. This compound has been shown to inhibit both constitutive and IL-6-inducible STAT3 activation. It achieves this by suppressing the phosphorylation of STAT3 at Tyrosine 705, a critical step for its activation and dimerization. This inhibition is associated with the downregulation of Janus-activated kinase 2 (JAK2) activity, an upstream kinase of STAT3. By blocking STAT3 signaling, this compound downregulates the expression of STAT3 target genes, including anti-apoptotic proteins like Bcl-2 and Bcl-xL, and cell cycle regulators like cyclin D1.

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Induction of ROS-Mediated Apoptosis

A prominent mechanism of this compound's anticancer activity is the induction of apoptosis through the generation of reactive oxygen species (ROS). This compound treatment leads to an increase in intracellular ROS levels, which in turn causes mitochondrial dysfunction. This is characterized by the dissipation of the mitochondrial membrane potential (ΔΨm). The compromised mitochondrial integrity results in the release of cytochrome c into the cytosol, which then activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.

Caption: this compound induces ROS-mediated mitochondrial apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium from a stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for analyzing the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

TNF-α (or other NF-κB activator)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-p-IKKβ, anti-IKKβ, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with this compound at desired concentrations for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect protein bands using ECL reagent and an imaging system.

-

Normalize protein expression to a loading control (e.g., β-actin).

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Source and Isolation of Withaferin A from Withania somnifera

Introduction

This compound is a highly oxygenated, C-28 steroidal lactone and is considered the most pharmacologically active withanolide derived from Withania somnifera (L.) Dunal, commonly known as Ashwagandha.[1][2] This potent phytochemical has garnered significant interest in the scientific community for its diverse therapeutic properties, including anti-inflammatory, anti-tumor, anti-angiogenic, immunomodulatory, and cardioprotective effects.[2][3][4] For researchers and drug development professionals, understanding the optimal sourcing and the methodologies for efficient extraction and purification of this compound is a critical first step in harnessing its therapeutic potential. This guide provides a comprehensive overview of the distribution of this compound within Withania somnifera and details the technical protocols for its isolation, purification, and quantification.

Source and Distribution of this compound in Withania somnifera

This compound is biosynthesized in various parts of the Withania somnifera plant, but its concentration varies significantly depending on the plant part, variety, age, and growing conditions. While the roots are traditionally used in Ayurvedic medicine, quantitative analyses have revealed that the leaves are often the most abundant source of this compound. This finding is crucial for sustainable and high-yield production, as harvesting leaves is less destructive to the plant than uprooting it.

Data Presentation: Quantitative Distribution

The following table summarizes the this compound content found in different parts of the Withania somnifera plant across various studies.

| Plant Part | Variety/Age | This compound Content (mg/g or % w/w) | Reference |

| Leaves | Kenyan | 0.95% w/w (average), up to 1.69% w/w | |

| Sri Lankan (LC1) | 3812 ppm (0.38% w/w) | ||

| Poshita (6-month-old) | 1.499 mg/g | ||

| Jawahar-20 (6-month-old) | 1.166 mg/g | ||

| Stems | Poshita (6-month-old) | 1.977 mg/g | |

| Jawahar-20 (6-month-old) | 1.407 mg/g | ||

| Kenyan | 0.29% w/w (average) | ||

| Roots | Kenyan | 0.51% w/w (average) | |

| Poshita (6-month-old) | 0.543 mg/g | ||

| Jawahar-20 (6-month-old) | 0.331 mg/g | ||

| Bark | Sri Lankan (LC1 & FR1) | Higher content than stem and roots |

Isolation and Purification Workflow

The isolation of this compound is a multi-step process involving extraction from the plant material, partitioning to remove impurities, and chromatographic purification to achieve high purity.

Experimental Protocols

Protocol 1: Optimized Solvent Extraction

This protocol is based on methods that maximize the recovery of this compound from dried leaf material.

-

Preparation : Weigh 200 g of finely powdered, dried leaves of Withania somnifera.

-

Extraction :

-

Place the powder in a 2 L round-bottom flask. Add 800 mL of an 80:20 methanol:water solution.

-

Reflux the mixture at 70°C for 3 hours with constant stirring.

-

Allow the mixture to cool and filter the extract.

-

Repeat the extraction process on the plant residue two more times using 600 mL of the solvent mixture for 3 hours each time.

-

Pool all three filtrates.

-

-

Concentration : Concentrate the pooled extract under reduced pressure at 60°C until the volume is reduced to approximately 40-50 mL.

-

Crude Precipitation : Allow the concentrate to stand overnight. Decant the liquid portion to separate the precipitated crude material. Dry the crude material under vacuum.

Protocol 2: Purification by Liquid-Liquid Partitioning and Column Chromatography

This protocol purifies the crude extract obtained from Protocol 1.

-

Defatting :

-

Suspend the dried crude extract in a methanol:water (10:90) solution.

-

Perform liquid-liquid partitioning against an equal volume of n-hexane three times to remove non-polar compounds like pigments and fats. Discard the n-hexane layers.

-

-

Withanolide Fraction Recovery :

-

Perform liquid-liquid partitioning on the remaining aqueous methanol layer against an equal volume of chloroform three times. This compound and other withanolides will move into the chloroform layer.

-

Pool the chloroform fractions and evaporate to dryness under reduced pressure to yield a withanolide-rich extract.

-

-

Silica Gel Column Chromatography :

-

Prepare a silica gel (60-120 mesh) column using chloroform as the slurry solvent.

-

Dissolve the dried withanolide-rich extract in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of increasing methanol in chloroform. Start with 100% chloroform, followed by Chloroform:Methanol (99:1), and then Chloroform:Methanol (98.5:1.5).

-

Collect fractions of 20-30 mL each.

-

-

Fraction Analysis and Crystallization :

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a mobile phase of Toluene:Ethyl Acetate:Formic Acid (5:5:1).

-

Pool the fractions containing the pure this compound spot (Rf value approx. 0.30).

-

Concentrate the pooled fractions under vacuum and crystallize the residue from methanol to obtain purified this compound crystals.

-

Analytical Quantification Methods

Accurate quantification of this compound is essential for standardization and quality control. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution and sensitivity for the quantification of this compound.

| Parameter | Condition 1 | Condition 2 |

| Column | C18 Eclipse, XDB (4.6 mm × 150 mm, 5µm) | Octadecylsilane-2 (4.6 x 250 mm, 5µm) |

| Mobile Phase | Isocratic: Acetonitrile:Buffer (35:65 v/v) | Gradient: Water and Acetonitrile |

| Buffer | 0.1M KH₂PO₄ with 0.5 ml Orthophosphoric acid | Not specified |

| Flow Rate | 1.8 mL/min | 1.0 - 1.5 mL/min (gradient flow) |

| Detection Wavelength | 227 nm | 225 nm |

| Column Temperature | 32°C | Ambient |

| Retention Time (Rt) | ~5.05 min | Not specified |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for rapid and simultaneous analysis of multiple samples.

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | HPTLC plates coated with silica gel 60F₂₅₄ | HPTLC plates coated with silica gel 60F₂₅₄ |

| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (5:5:1 v/v/v) | Toluene:Ethyl Acetate:Formic Acid (5:5:3 v/v/v) |

| Detection | Densitometric scanning at 200 nm (reflectance mode) | Densitometric scanning at 440 nm (after derivatization) |

| Rf Value | ~0.30 | ~0.35 - 0.39 |

| Linearity Range | 200–3600 ng/band | 90–630 ng/band |

| LOD / LOQ | 100 / 800 ng/band | 2.59 / 7.87 ng/band |

Key Signaling Pathways Modulated by this compound

This compound exerts its potent anticancer effects by modulating a multitude of cellular signaling pathways, primarily by inducing apoptosis (programmed cell death) and inhibiting pro-survival signals. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and promotes inflammation, proliferation, and survival.

By inhibiting the IKK complex, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of anti-apoptotic genes like Bcl-2. Concurrently, it induces the production of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade, ultimately culminating in apoptotic cell death.

References

- 1. akjournals.com [akjournals.com]

- 2. This compound: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Estimating the production of this compound and withanolide A in Withania somnifera (L.) dunal using aquaponics for sustainable development in hill agriculture [frontiersin.org]

- 4. jddtonline.info [jddtonline.info]

Chemical structure and properties of Withaferin A

Withaferin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bioactive steroidal lactone derived primarily from the plant Withania somnifera, commonly known as Ashwagandha. It is the first among the withanolide class of compounds to be discovered and has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is a C28 steroidal lactone built on an ergostane framework.[1][3] Its complex structure, featuring an unsaturated A-ring with a ketone, an epoxide in the B-ring, and an unsaturated lactone ring, is responsible for its high reactivity and biological effects.[1]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | References |

| Appearance | White to off-white crystalline solid | |

| Molecular Formula | C₂₈H₃₈O₆ | |

| Molecular Weight | 470.6 g/mol | |

| IUPAC Name | (22R)-4β,27-Dihydroxy-5β,6β:22,26-diepoxy-5β-ergosta-2,24-diene-1,26-dione | |

| CAS Number | 5119-48-2 | |

| Melting Point | 243-245 °C or 252-253 °C | |

| Solubility | Soluble in DMSO (up to 10 mg/mL), DMF, 100% ethanol (up to 5 mg/mL), methanol (up to 5 mg/mL), and ethyl acetate. Insoluble in water. Sparingly soluble in aqueous buffers (approx. 0.5 mg/mL in 1:1 DMSO:PBS, pH 7.2). | |

| Stability | As a solid, stable for at least 2 years at -20°C. Stock solutions in DMSO are stable for at least 3 months at -20°C. Aqueous solutions should be used within a day. Solutions should be protected from light. | |

| UV Maximum (λmax) | 214 nm |

Biological and Pharmacological Properties

This compound exhibits a wide range of biological activities, with its anticancer, anti-inflammatory, and neuroprotective properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated potent anticancer effects across a variety of cancer cell lines. Its mechanisms of action are pleiotropic, involving the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and prevention of metastasis.

Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

| Cancer Type | Cell Line | IC₅₀ (µM) | Reference |

| Breast Cancer | MCF-7 | 0.8536 | |

| MDA-MB-231 | 1.066 | ||

| Cervical Cancer | CaSKi | 0.45 | |

| Colon Cancer | HCT-116 | Not specified | |

| SW-480 | Not specified | ||

| SW-620 | Not specified | ||

| Endometrial Cancer | KLE | 10 | |

| Glioblastoma | U87-MG | 0.31 | |

| GBM2 | 0.28 | ||

| GBM39 | 0.25 | ||

| Oral Cancer | Ca9-22 | >0.5 (non-cytotoxic at this conc.) | |

| Ovarian Cancer | A2780 | 1.5 (used in combination) | |

| CAOV3 | 1.5 (used in combination) | ||

| A2780/CP70 (cisplatin-resistant) | 1.5 (used in combination) | ||

| Papillary Thyroid Cancer | BCPAP | 0.155 | |

| Anaplastic Thyroid Cancer | SW1736 | 2.5 |

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the activation of NF-κB, a central regulator of inflammation, and to suppress the production of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, IL-6, COX-2, and iNOS.

Neuroprotective Effects

This compound has demonstrated neuroprotective potential in various models of neurological disorders. It has been shown to reduce amyloid-beta (Aβ) plaque formation in models of Alzheimer's disease, protect dopaminergic neurons from toxicity in models of Parkinson's disease, and reduce infarct volume in animal models of stroke. Notably, a 2 µM concentration of this compound significantly reduced secreted Aβ (1–40) in a human neuroblastoma cell line without causing cellular toxicity.

Key Signaling Pathways Modulated by this compound

The multifaceted biological activities of this compound stem from its ability to interact with and modulate multiple intracellular signaling pathways.

NF-κB Signaling Pathway

This compound is a well-established inhibitor of the NF-κB signaling pathway. It has been shown to inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB. This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.

Apoptosis Induction Pathway

This compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. It can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This triggers the release of cytochrome c and the activation of caspases, ultimately leading to programmed cell death. Additionally, this compound can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.

Experimental Protocols

Extraction and Isolation of this compound from Withania somnifera Leaves

This protocol describes a general method for the extraction and isolation of this compound.

Materials:

-

Dried and powdered leaves of Withania somnifera

-

Methanol:water (80:20, v/v)

-

Petroleum ether (60-80°C)

-

Chloroform

-

Methanol

-

Silica gel for column chromatography

-

Round bottom flasks, reflux condenser, distillation apparatus, vacuum source

-

Beakers, funnels, and other standard laboratory glassware

Procedure:

-

Extraction:

-

Place 200 g of powdered leaves in a 2 L round bottom flask.

-

Add 800 mL of 80:20 methanol:water and reflux for 3 hours at 70°C.

-

Filter the extract and repeat the extraction process two more times with 600 mL of the solvent mixture for 3 hours each.

-

Combine all the filtrates.

-

-

Concentration:

-

Concentrate the combined extract under reduced pressure at 60°C to a volume of approximately 40 mL.

-

Allow the concentrated extract to stand overnight, then decant the liquid to separate the precipitated material.

-

Dry the precipitate under vacuum at 60°C.

-

-

Purification:

-

Reflux the dried material (approx. 6 g) with 50 mL of petroleum ether twice to remove nonpolar impurities. Decant the petroleum ether.

-

Dry the remaining material.

-

Prepare a silica gel column (e.g., 25 g of silica gel for 20 g of crude extract).

-

Dissolve the dried material in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a stepwise gradient of chloroform and methanol.

-

Fraction 1: 150 mL of 100% Chloroform

-

Fraction 2: 300 mL of Chloroform:Methanol (99:1)

-

Fraction 3: 300 mL of Chloroform:Methanol (98.5:1.5)

-

-

-

Crystallization:

-

Monitor the fractions using Thin Layer Chromatography (TLC). This compound is expected to elute in fractions 2 and 3.

-

Combine the fractions containing this compound and concentrate them under vacuum.

-

Crystallize the residue from methanol to obtain purified this compound.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This section outlines a general HPLC method for the quantitative analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or PDA detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common isocratic mobile phase is acetonitrile:water (40:60, v/v). An alternative mobile phase can be a buffer such as 0.1 M potassium dihydrogen orthophosphate with 0.5 mL of orthophosphoric acid in 1 L of water (Solution B) and acetonitrile (Solution A).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection Wavelength: 227 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 27°C).

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL) and make serial dilutions to create a calibration curve.

-

Sample Preparation (from plant extract):

-

Accurately weigh a known amount of the dried extract.

-

Dissolve the extract in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

References

The Journey of Withaferin A: From Ancient Herb to Modern Anticancer Candidate

An In-depth Technical Guide on the Discovery and Research History of a Promising Phytochemical

Withaferin A, a steroidal lactone, has emerged from the annals of traditional medicine to become a significant subject of modern scientific inquiry, particularly in the field of oncology. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and key experimental findings related to this compound.

Discovery and Initial Characterization

This compound was first isolated in 1962 by Israeli chemists Asher Lavie and David Yarden from the leaves of Withania somnifera, a plant commonly known as Ashwagandha or Indian Ginseng.[1] This plant has a long history of use in Ayurvedic medicine for various ailments.[2][3] The initial isolation was achieved through repeated column chromatography of an ether extract of the plant's leaves, followed by partial purification using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[1]

The structure of this compound was elucidated as a C28-steroidal lactone built upon an ergostane skeleton.[3] Key structural features responsible for its high reactivity and biological activity include an α,β-unsaturated ketone in ring A, an epoxide in ring B, and an unsaturated lactone ring. These reactive sites allow this compound to interact with nucleophilic groups, such as cysteine residues on proteins, through Michael addition, leading to the modulation of their function.

Historical Milestones in this compound Research

The journey of this compound from a newly identified natural product to a potential therapeutic agent has been marked by several key research milestones. While early studies focused on its anti-inflammatory and anti-arthritic properties, the focus shifted significantly towards its anticancer potential around the 1970s. The first report on the mechanism-based anticancer activity of this compound in a preclinical model was a significant turning point.

Subsequent research has unveiled a plethora of anticancer mechanisms, including the induction of apoptosis, inhibition of cell proliferation, anti-angiogenic effects, and anti-metastatic properties. These effects have been observed in a wide range of cancer cell lines and animal models. More recently, research has also delved into its potential as a neuroprotective agent and its role in modulating the immune system.

Quantitative Biological Activity of this compound

The anticancer efficacy of this compound has been quantified in numerous studies across various cancer types. The following tables summarize key in vitro and in vivo data, providing a comparative look at its potency.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| CaSKi | Cervical Cancer | 0.45 ± 0.05 | |

| PC-3 | Prostate Cancer | Not Specified | |

| MDA-MB-231 | Breast Cancer | Not Specified | |

| MCF-7 | Breast Cancer | Not Specified |

Note: This table represents a selection of available data. IC50 values can vary depending on the specific experimental conditions.

Table 2: In Vivo Antitumor Efficacy of this compound

| Animal Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition | Reference |

| Nude Mice (PC-3 xenograft) | Prostate Cancer | Intraperitoneal injection | Significant reduction | |

| Nude Mice (Caski xenograft) | Cervical Cancer | Not Specified | 70% decrease in volume | |

| SCID Mice (soft tissue sarcoma) | Soft Tissue Sarcoma | Intraperitoneal injection | Inhibition of growth | |

| Athymic Nude Mice (orthotopic ovarian tumors) | Ovarian Cancer | Not Specified | Attenuated growth and metastasis | |

| Rats (methyl nitrosourea-induced) | Mammary Tumor | 150 mg/kg/day (root extract) | 21-23% decrease in tumor burden |

Key Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and a common assay used to evaluate its biological activity.

Isolation of this compound from Withania somnifera

This protocol is a generalized representation based on described methods.

Objective: To isolate and purify this compound from the dried leaves of Withania somnifera.

Materials:

-

Dried leaf powder of Withania somnifera

-

Methanol:water (80:20)

-

Chloroform

-

Silica gel for column chromatography

-

Solvents for TLC and HPLC (e.g., chloroform-methanol mixtures)

-

Rotary evaporator

-

Chromatography columns

-

TLC plates and chamber

-

HPLC system

Procedure:

-

Extraction: 200g of dried leaf powder is subjected to reflux extraction with 800 mL of 80:20 methanol:water at 70°C for 3 hours. This process is repeated three times with 600 mL of the solvent mixture for 3 hours each.

-

Concentration: The collected extracts are combined and the solvent is distilled off under reduced pressure at 60°C using a rotary evaporator until the volume is reduced to approximately 40 mL.

-

Initial Separation: The concentrated extract is allowed to stand overnight, and the precipitated material is separated from the liquid portion. The solid material is then dried under vacuum.

-

Column Chromatography: The dried extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing this compound.

-

Purification: Fractions rich in this compound are pooled and further purified by repeated column chromatography and/or preparative HPLC until a pure compound is obtained (typically >98% purity).

-

Characterization: The identity and purity of the isolated this compound are confirmed by spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and comparison with a standard.

Caption: Workflow for the isolation of this compound.

Cell Viability Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effect of this compound on cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (typically a serial dilution). A control group receives medium with DMSO at the same concentration as the highest this compound dose.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved by adding a solubilization buffer.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating a complex network of intracellular signaling pathways. The diagrams below illustrate some of the most well-documented pathways.

Inhibition of NF-κB Signaling

This compound is a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for cell survival, inflammation, and proliferation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of Apoptosis

This compound induces apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.

Caption: Key events in this compound-induced apoptosis.

Inhibition of STAT3 Signaling

The STAT3 (Signal Transducer and Activator of Transcription 3) pathway, often constitutively active in cancer, is another key target of this compound.

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Conclusion and Future Directions

This compound has a rich history, from its roots in traditional medicine to its current status as a promising lead compound in cancer research. Its multifaceted mechanism of action, targeting several key oncogenic pathways, makes it an attractive candidate for further development. Future research will likely focus on optimizing its delivery, exploring combination therapies, and conducting clinical trials to translate the wealth of preclinical findings into tangible benefits for patients. This guide provides a solid foundation for researchers and developers to understand the journey of this compound and to contribute to its future potential.

References

Withaferin A: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its potent anti-inflammatory properties. This document provides an in-depth technical overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its interactions with key signaling pathways. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for assessing its activity are provided. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Chronic inflammation is a significant contributing factor to a wide range of human diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a major focus of pharmaceutical research. This compound, a key bioactive constituent of the medicinal plant Withania somnifera (Ashwagandha), has emerged as a promising candidate due to its pleiotropic pharmacological activities.[1] Extensive research has demonstrated its ability to modulate multiple signaling cascades involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators.[2] This guide delves into the core mechanisms of this compound's anti-inflammatory action, presenting key data and methodologies to facilitate further investigation and development.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by targeting several critical signaling pathways. The primary mechanisms include the inhibition of the NF-κB, JAK/STAT, and MAPK pathways, as well as the modulation of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] this compound has been shown to potently inhibit NF-κB activation through multiple mechanisms.[4] One key target is the IκB kinase (IKK) complex, specifically the IKKβ subunit.[5] this compound has been demonstrated to directly interact with IKKβ, inhibiting its kinase activity and thereby preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes.

Modulation of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for signaling initiated by various cytokines and growth factors, playing a key role in immune responses and inflammation. This compound has been reported to inhibit the JAK/STAT pathway, particularly STAT3 activation. It achieves this by decreasing the phosphorylation of both JAK2 and STAT3, which in turn downregulates the expression of STAT3-regulated genes involved in inflammation and cell survival, such as Bcl-2 and cyclin D1.

Interference with MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in a wide array of cellular processes, including inflammation, stress responses, and apoptosis. This compound has been shown to modulate MAPK signaling, although its effects can be cell-type and context-dependent. In some inflammatory models, this compound has been observed to inhibit the phosphorylation of p38 and JNK. This inhibition can contribute to the downregulation of pro-inflammatory mediators.

Regulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound has been found to inhibit the activation of the NLRP3 inflammasome. This is achieved by attenuating the upregulation of NLRP3 and caspase-1 expression and inhibiting the subsequent cleavage and release of mature IL-1β.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in numerous studies. The following tables summarize key findings, including IC50 values for cytotoxicity and the dose-dependent inhibition of pro-inflammatory markers.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |

| MDA-MB-231 | Human Breast Cancer | CCK-8 | ~12.5 (24h) | |

| HCT116 | Human Colon Cancer | MTT | Not specified | |

| U87 | Human Glioblastoma | MTS | 1.07 ± 0.071 | |

| U251 | Human Glioblastoma | MTS | 0.69 ± 0.041 | |

| GL26 | Murine Glioma | MTS | 0.23 ± 0.015 | |

| Melanoma Cells (various) | Human Melanoma | Not specified | 1.8 - 6.1 |

Table 2: In Vitro Inhibition of Pro-inflammatory Mediators by this compound

| Cell Line/System | Stimulus | Mediator | Concentration of this compound | % Inhibition / Effect | Reference |

| HEK293/NFκB-luc | PAF | NF-κB activity | 3 µM | ~70% | |

| KKLEB (CF epithelial) | PAF | NF-κB activity | 3 µM | ~70% | |

| KKLEB (CF epithelial) | PAF | IL-8 secretion | 3 µM | ~50% | |

| Macrophages | LPS + IFNγ | IL-6, TNF-α, IL-12, NO | Not specified | Eliminated release | |

| BV2 microglial cells | LPS | COX-2, PGE2 | Dose-dependent | Significant inhibition | |

| HUVECs | HMGB1 | IL-6, TNF-α | Not specified | Attenuated production | |

| Human Islets | Cytokine cocktail | Inflammatory cytokine secretion | 0.25–2.0 µg/ml | Inhibited |

Table 3: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Model | Dosage | Effect | Reference |

| Rats | Collagen-Induced Arthritis | 50 mg/kg b.wt., orally | Significantly inhibited inflammatory cytokines and NF-κB | |

| Mice | Acetic acid-induced hyperpermeability | Not specified | Suppressed hyperpermeability | |

| Mice | Carboxymethylcellulose-induced leukocyte migration | Not specified | Suppressed migration | |

| Mice | Bleomycin-induced scleroderma | 2 and 4 mg/kg, intraperitoneally | Significant decrease in dorsal skin thickness | |

| Mice | SOD1G93A (ALS model) | 4 mg/kg, intraperitoneally | Extended lifespan, attenuated inflammation |

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines are used, including macrophage-like cells (e.g., RAW 264.7, THP-1), endothelial cells (e.g., HUVECs), epithelial cells, and various cancer cell lines.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO alone) is always included in experiments.

-

Inflammatory Stimulus: To induce an inflammatory response, cells are often treated with lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), or other relevant stimuli.

NF-κB Inhibition Assays

-

Luciferase Reporter Assay:

-

Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.

-

Transfected cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

An inflammatory stimulus (e.g., TNF-α, LPS) is added to activate the NF-κB pathway.

-

After incubation, cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB.

-

-

Western Blot for IκBα Phosphorylation and Degradation:

-

Cells are treated with this compound followed by an inflammatory stimulus.

-

Cell lysates are prepared and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated IκBα and total IκBα.

-

A decrease in phosphorylated IκBα and a stabilization of total IκBα levels indicate inhibition of the NF-κB pathway upstream of IκBα degradation.

-

-

Immunofluorescence for p65 Nuclear Translocation:

-

Cells grown on coverslips are treated with this compound and an inflammatory stimulus.

-

Cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB.

-

A fluorescently labeled secondary antibody is used for visualization.

-

The subcellular localization of p65 is observed using a fluorescence microscope. Inhibition is indicated by the retention of p65 in the cytoplasm.

-

JAK/STAT Inhibition Assays

-

Western Blot for Phosphorylated JAK and STAT:

-

Cells are pre-treated with this compound and then stimulated with a cytokine such as IL-6.

-

Cell lysates are subjected to Western blotting using antibodies specific for phosphorylated JAK2 (Tyr1007/1008) and phosphorylated STAT3 (Tyr705).

-

Antibodies against total JAK2 and STAT3 are used as loading controls. A reduction in the phosphorylated forms indicates inhibition.

-

MAPK Pathway Analysis

-

Western Blot for Phosphorylated MAPKs:

-

Cells are treated with this compound and an inflammatory stimulus.

-

Cell lysates are analyzed by Western blot using antibodies that specifically recognize the phosphorylated (active) forms of p38, JNK, and ERK.

-

Antibodies against the total forms of these proteins are used to normalize the data.

-

NLRP3 Inflammasome Activation Assay

-

Two-Signal In Vitro Model:

-

Priming (Signal 1): Macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) are primed with LPS for several hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): Cells are then treated with an NLRP3 activator such as ATP or nigericin in the presence or absence of this compound.

-

Analysis:

-

The cell culture supernatant is collected to measure the levels of secreted IL-1β and IL-18 by ELISA.

-

The supernatant is also analyzed by Western blot for the presence of the cleaved (active) form of caspase-1 (p20 or p10 subunit).

-

Cell lysates can be analyzed by Western blot for the expression levels of NLRP3, ASC, and pro-caspase-1.

-

-

In Vivo Animal Models of Inflammation

-

Collagen-Induced Arthritis (CIA) in Rodents:

-

Arthritis is induced in rats or mice by immunization with type II collagen.

-

This compound is administered orally or via intraperitoneal injection at various doses.

-

Disease progression is monitored by measuring paw swelling, arthritis scores, and histological analysis of joint tissues.

-

Serum and tissue samples are collected to measure levels of inflammatory cytokines and other markers.

-

-

Carrageenan-Induced Paw Edema:

-

An acute inflammatory response is induced by injecting carrageenan into the paw of a rodent.

-

This compound is administered prior to the carrageenan injection.

-

Paw volume is measured at different time points to assess the anti-edematous effect.

-

Conclusion

This compound is a potent natural compound with well-documented anti-inflammatory properties. Its ability to modulate multiple key signaling pathways, including NF-κB, JAK/STAT, MAPK, and the NLRP3 inflammasome, underscores its potential as a therapeutic agent for a variety of inflammatory diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future studies should focus on optimizing its delivery, evaluating its long-term safety, and conducting clinical trials to validate its efficacy in human diseases.

References

- 1. This compound: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tackling Chronic Inflammation with Withanolide Phytochemicals—A this compound Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

Withaferin A: A Technical Guide to its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaferin A (WA), a steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-tumor properties.[1][2][3] Emerging evidence strongly suggests that WA also possesses significant neuroprotective effects, making it a promising candidate for the development of novel therapeutics for a range of neurodegenerative disorders. This technical guide provides an in-depth overview of the molecular mechanisms underlying the neuroprotective effects of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-pronged approach, targeting key pathological processes implicated in neurodegeneration, including oxidative stress, neuroinflammation, protein aggregation, and apoptosis.

Attenuation of Oxidative Stress via Nrf2 Pathway Activation

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound effectively counteracts oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, with its electrophilic centers, is thought to interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A key enzyme in the detoxification of quinones.

-

Glutathione S-transferases (GSTs): A family of enzymes involved in the detoxification of a wide range of endogenous and exogenous toxins.

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px): Key enzymes that neutralize reactive oxygen species (ROS).

Some studies also suggest that this compound can induce Nrf2 signaling in a Keap1-independent manner, potentially through the modulation of the PTEN/PI3K/Akt pathway.

Signaling Pathway: Nrf2 Activation by this compound

References

Withaferin A: A Technical Guide to its Anti-Angiogenic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, progression, and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Withaferin A, a steroidal lactone derived from the medicinal plant Withania somnifera, has emerged as a potent inhibitor of angiogenesis. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-angiogenic effects of this compound, with a focus on its impact on key signaling pathways, including Vascular Endothelial Growth Factor (VEGF), Notch, Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3). This document summarizes quantitative data on its efficacy, details experimental protocols for assessing its anti-angiogenic activity, and provides visual representations of the signaling pathways it modulates.

Introduction

This compound has been extensively studied for its pleiotropic pharmacological activities, including its anti-inflammatory, anti-tumor, and anti-angiogenic properties[1][2]. Its ability to target multiple pathways involved in neovascularization makes it a promising candidate for the development of novel anti-cancer therapies. This guide will delve into the core mechanisms of this compound's anti-angiogenic action, providing researchers and drug development professionals with a comprehensive resource to inform further investigation and potential therapeutic application.

Quantitative Analysis of this compound's Anti-Angiogenic Effects

The anti-angiogenic potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Anti-Angiogenic Activities of this compound

| Assay Type | Cell Line | Parameter Measured | This compound Concentration | Result | Reference(s) |

| Endothelial Cell Proliferation | HUVEC | IC50 | 12 nM | Potent inhibition of endothelial cell proliferation | [1][3][4] |

| Endothelial Cell Sprouting | HUVEC | IC50 | 0.5 µM | Inhibition of endothelial cell sprouting in a 3D matrix | |

| Endothelial Cell Migration | KLE cells | Percentage Inhibition | 10 µM | ~60% inhibition of invasive cell percentage | |

| Tube Formation | HUVEC | Inhibition | Not specified | Marked reduction in VEGF-induced tube formation | |

| Cyclin D1 Expression | HUVEC | IC50 | 112 nM | Dose-dependent decrease in cyclin D1 expression |

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activities of this compound

| Animal Model | Assay | This compound Dosage | Parameter Measured | Result | Reference(s) |

| Ehrlich Ascites Tumor-bearing Mice | Peritoneal Angiogenesis | 7 mg/kg/animal (4 doses) | Neovascularization | Inhibition of peritoneal angiogenesis | |

| Nude Mice with Liver Tumor Xenografts | Tumor Growth and Angiogenesis | Not specified | VEGF expression | Inhibition of VEGF expression | |

| FGF-2 Matrigel Plug Assay in Mice | Angiogenesis | 7 µg/kg/day | Neovascularization | Potent inhibition of angiogenesis |

Core Mechanisms of Angiogenesis Inhibition

This compound exerts its anti-angiogenic effects by modulating several critical signaling pathways that regulate endothelial cell proliferation, migration, and tube formation.

Inhibition of VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of angiogenesis. This compound has been shown to interfere with this pathway at multiple levels. In silico molecular docking studies have demonstrated that this compound exhibits favorable binding to VEGF, comparable to the anti-VEGF drug Bevacizumab, suggesting it can directly inhibit VEGF's activity. Furthermore, this compound has been found to suppress the expression of VEGF in tumor cells by inhibiting the binding of the Sp1 transcription factor to the VEGF gene promoter. This leads to a reduction in the secretion of pro-angiogenic factors into the tumor microenvironment.

Modulation of the Notch Signaling Pathway

The Notch signaling pathway plays a crucial role in determining endothelial cell fate during angiogenesis, particularly in the selection of "tip" and "stalk" cells. This compound has been demonstrated to inhibit Notch-1 signaling. It causes a time-dependent decrease in the expression of cleaved (active) Notch-1 and its downstream targets, Hes-1 and Hey-1, in cancer cells. This disruption of Notch signaling can impair the proper formation and stabilization of new blood vessels.

Suppression of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and angiogenesis by regulating the expression of various pro-angiogenic genes. This compound is a potent inhibitor of NF-κB activation. It prevents the activation of IκB kinase β (IKKβ), which is essential for the degradation of IκBα and the subsequent nuclear translocation of NF-κB. By inhibiting NF-κB, this compound downregulates the expression of NF-κB target genes involved in angiogenesis.

Interference with STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells and promotes tumor progression, in part by upregulating the expression of pro-angiogenic factors like VEGF. This compound has been shown to inhibit both constitutive and IL-6-induced STAT3 phosphorylation at Tyr705. This inhibition is associated with a reduction in the activity of Janus-activated kinase 2 (JAK2). By blocking STAT3 activation, this compound downregulates the expression of STAT3-regulated genes, including those involved in angiogenesis.

Regulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade the extracellular matrix, a crucial step for endothelial cell migration and invasion during angiogenesis. This compound has been shown to inhibit the activity of MMP-2 and MMP-9. This inhibition contributes to its anti-invasive and anti-angiogenic effects.

Experimental Protocols for Assessing Anti-Angiogenic Activity

Several in vitro and in vivo assays are commonly used to evaluate the anti-angiogenic potential of compounds like this compound. Detailed methodologies for key assays are provided below.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Basement Membrane Extract (e.g., Matrigel)

-

96-well tissue culture plates

-

This compound stock solution

-

Vehicle control (e.g., DMSO)

-

Inverted microscope with a camera

Procedure:

-

Plate Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50-100 µL of Matrigel to each well of a 96-well plate. Ensure the entire bottom of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Preparation: Culture HUVECs to 70-80% confluency. Harvest the cells using trypsin and resuspend them in EGM containing the desired concentrations of this compound or vehicle control. A typical cell density is 1-2 x 10^4 cells per well.

-

Cell Seeding: Gently add 100 µL of the cell suspension to each Matrigel-coated well.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.

-

Visualization and Quantification: Observe the formation of capillary-like structures using an inverted microscope. Capture images at various time points. Quantify the extent of tube formation by measuring parameters such as total tube length, number of branching points, and number of enclosed loops using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model that assesses the effect of a compound on the formation of new blood vessels on the chorioallantoic membrane of a developing chick embryo.

Materials:

-

Fertilized chicken eggs (Day 3-4 of incubation)

-

Egg incubator

-

Sterile forceps and scissors

-

Thermostable silicone rings or sterile filter paper discs

-